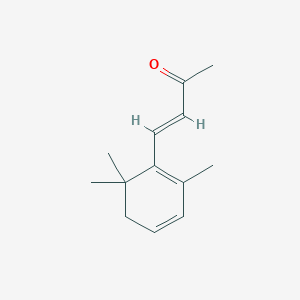

4-(2,6,6-Trimethylcyclohexa-1,3-dienyl)but-3-en-2-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(2,6,6-Trimethylcyclohexa-1,3-dienyl)but-3-en-2-one is a sesquiterpenoid.

属性

IUPAC Name |

(E)-4-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)but-3-en-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h5-8H,9H2,1-4H3/b8-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWCASOGCPOGJP-BQYQJAHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC=C1)(C)C)C=CC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CC=C1)(C)C)/C=C/C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60880769 |

Source

|

| Record name | 4-(2,6,6-trimethylcyclohexa-1,3-dienyl)but-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203-08-3 |

Source

|

| Record name | 4-(2,6,6-trimethylcyclohexa-1,3-dienyl)but-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60880769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dehydro-β-ionone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QF34T7DB3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the significance of dehydro-beta-ionone in the context of vitamin A research?

A1: Dehydro-beta-ionone, also known as 3,4-dehydro-beta-ionone, plays a crucial role in the formation of vitamin A2 (3,4-dehydroretinal). Research shows that certain fish species can convert specific carotenoids, like 3,4-dehydro-3'-hydroxy-beta-carotene, primarily into vitamin A2 []. This conversion pathway highlights the importance of dehydro-beta-ionone as a structural component in the formation of this essential vitamin in aquatic organisms.

Q2: Are there any known examples of microorganisms modifying the dehydro-beta-ionone structure?

A2: While the provided abstracts don't mention microbial modification of dehydro-beta-ionone itself, a study focusing on alpha-ionone, a closely related compound, demonstrates the bioconversion capabilities of microorganisms. Aspergillus niger JTS 191 can transform alpha-ionone into various hydroxylated and oxidized derivatives []. This finding suggests the possibility of similar microbial transformations occurring with dehydro-beta-ionone, opening avenues for exploring its bioconversion potential.

Q3: Has dehydro-beta-ionone been identified in plants, and if so, what potential roles might it play?

A3: Yes, dehydro-beta-ionone has been found in the leaves of Albizia procera, a tree species commonly used for shade in tea plantations []. This study highlights the presence of various compounds with potential insect-attracting or pesticidal properties in these trees. While the specific role of dehydro-beta-ionone wasn't investigated in this context, its presence suggests potential ecological functions related to plant-insect interactions.

Q4: What are the structural characteristics of dehydro-beta-ionone?

A4: Dehydro-beta-ionone (4-(2,6,6-Trimethylcyclohexa-1,3-dienyl)but-3-en-2-one) possesses a cyclic ketone structure. While specific spectroscopic data wasn't provided in the abstracts, its structure suggests characteristic signals in NMR and IR spectra. Further research focusing on NMR studies of geometric isomers of 3-dehydro-beta-ionone can provide detailed insights into its structural features [].

Q5: What is the historical context of research on dehydro-beta-ionone?

A5: The synthesis of dehydro-beta-ionone dates back to at least the mid-20th century []. Early research focused on understanding its chemical synthesis and structural properties, as evidenced by studies on its photochemical reactions [] and conformational analysis using NMR []. Later research explored its role as a model compound for vitamin A2 [], highlighting its importance in understanding the structure and function of this essential nutrient.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B1142029.png)